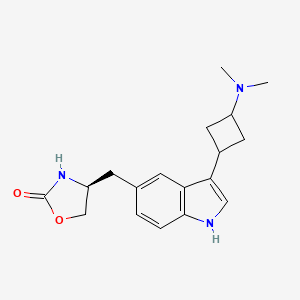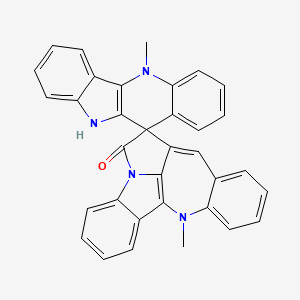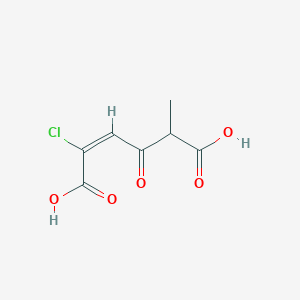
Butanoic acid, 2-(bis(2-methoxyethyl)amino)-, 2,6-dimethoxy-4-methylphenyl ester, (2R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Org 25435 has been used in trials studying the treatment of Anaesthesia.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactions :
- Butanoic acid derivatives have been utilized in various chemical synthesis processes. For instance, a study demonstrated the reaction of methyl 2-(4-allyl-2-methoxyphenoxy)acetate with adamantan-2-amine leading to the formation of butyl ester, which is resistant to aminolysis (Novakov et al., 2017). Additionally, these compounds have been involved in the practical synthesis of orally active antagonists, showcasing their relevance in medicinal chemistry (Ikemoto et al., 2005).
Pharmacological Research :
- Butanoic acid derivatives are significant in pharmacological research. One study synthesized novel compounds from butanoic acid derivatives, evaluating them for antioxidant, anti-inflammatory, and antiulcer activities. Some compounds showed significant antioxidant action comparable to standards (Subudhi & Sahoo, 2011).
Agricultural and Pest Control Applications :
- In agriculture and pest control, butanoic acid derivatives have been investigated as juvenogens, which are hormonogenic compounds with potential applications in insect pest control. These compounds were synthesized from their chiral precursors, with a focus on their stereoisomeric properties (Wimmer et al., 2007).
Material Science and Polymer Research :
- These derivatives have applications in material science, particularly in the synthesis of polymers. One study involved the synthesis of hyperbranched aromatic polyimides using a butanoic acid derivative, highlighting their solubility and potential applications in various industrial processes (Yamanaka et al., 2000).
Molecular Biology and Biochemistry :
- In molecular biology, butanoic acid derivatives play a role in understanding protein interactions and enzymatic activities. For example, research involving ortho dimers of butylated hydroxyanisole, a derivative, helped in studying nuclear factor kappa B activation and gene expression in macrophages (Murakami et al., 2006).
Energy and Solar Cell Applications :
- The use of butanoic acid derivatives in energy research, especially in the development of solar cells, is noteworthy. A study demonstrated the use of a butanoic acid derivative as an acceptor and cathode interfacial material in polymer solar cells, contributing to the field of renewable energy (Lv et al., 2014).
Propiedades
Número CAS |
256456-73-2 |
|---|---|
Nombre del producto |
Butanoic acid, 2-(bis(2-methoxyethyl)amino)-, 2,6-dimethoxy-4-methylphenyl ester, (2R)- |
Fórmula molecular |
C19H31NO6 |
Peso molecular |
369.5 g/mol |
Nombre IUPAC |
(2,6-dimethoxy-4-methylphenyl) (2R)-2-[bis(2-methoxyethyl)amino]butanoate |
InChI |
InChI=1S/C19H31NO6/c1-7-15(20(8-10-22-3)9-11-23-4)19(21)26-18-16(24-5)12-14(2)13-17(18)25-6/h12-13,15H,7-11H2,1-6H3/t15-/m1/s1 |
Clave InChI |
GKRFHHRXDUACIN-OAHLLOKOSA-N |
SMILES isomérico |
CC[C@H](C(=O)OC1=C(C=C(C=C1OC)C)OC)N(CCOC)CCOC |
SMILES |
CCC(C(=O)OC1=C(C=C(C=C1OC)C)OC)N(CCOC)CCOC |
SMILES canónico |
CCC(C(=O)OC1=C(C=C(C=C1OC)C)OC)N(CCOC)CCOC |
Otros números CAS |
256456-73-2 |
Sinónimos |
2-(N-bis(2-methoxyethyl)amino)butyric acid,2',6'-dimethoxyphenyl ester hydrobromide Org 25435 Org25435 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-(2-nitrophenyl)cyclohexanecarboxamide](/img/structure/B1244573.png)
![(2E,4E)-5-[2-Methyl-2-(1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene-6-yl)cyclopropyl]-3-methyl-2,4-pentadienoic acid](/img/structure/B1244575.png)
![2-[(1-Amino-1-oxopropan-2-yl)thio]-3-butyl-4-oxo-7-quinazolinecarboxylic acid methyl ester](/img/structure/B1244577.png)

![2-Isopropoxy-12-(2-hydroxyethyl)-13,14-dihydronaphthol[2,1-a]pyrrolo[3,4-c]carbazole-5-one](/img/structure/B1244581.png)
![[3-Methyl-5-(4,5,7-trifluoro-benzothiazol-2-ylmethyl)-phenyl]-acetic acid](/img/structure/B1244584.png)
![4-[5-(2,4-Difluorophenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide](/img/structure/B1244586.png)


![Diethyl 6-benzyl-1,4-dimethyl-5-oxopyridazino[4,5-c]pyridazine-3,4-dicarboxylate](/img/structure/B1244590.png)



